molecular formula C13H11N3O2 B13760539 N-[(Z)-(2-nitrophenyl)methylideneamino]aniline CAS No. 610-64-0

N-[(Z)-(2-nitrophenyl)methylideneamino]aniline

Cat. No.: B13760539
CAS No.: 610-64-0
M. Wt: 241.24 g/mol
InChI Key: FTVOQPHLIRKGNE-UVTDQMKNSA-N
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Description

N-[(Z)-(2-Nitrophenyl)methylideneamino]aniline is a Schiff base derived from the condensation of 2-nitrobenzaldehyde with aniline. The (Z)-configuration indicates the spatial arrangement of substituents around the imine bond (C=N). Schiff bases like this are widely studied for their biological activities, including antimicrobial and quorum-sensing (QS) modulation properties .

Properties

CAS No.

610-64-0

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-(2-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15H/b14-10-

InChI Key

FTVOQPHLIRKGNE-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the condensation of 2-nitrobenzaldehyde with aniline, resulting in the formation of a Schiff base through the elimination of water. This reaction is typically conducted in an alcoholic solvent such as ethanol under reflux conditions to facilitate the reaction and improve yield.

Detailed Experimental Procedure

A representative synthesis procedure, adapted from crystallographic and organic synthesis literature, is as follows:

  • Reagents : 2-nitrobenzaldehyde and aniline are used in equimolar amounts.
  • Solvent : Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate the condensation.
  • Reaction Conditions : The mixture is refluxed with stirring for 4 to 5 hours to ensure complete reaction.
  • Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the solid Schiff base product precipitates out.
  • Purification : The crude product is filtered, washed with cold ethanol, and dried under ambient conditions.

This procedure yields the compound as a yellow crystalline solid, consistent with the physical characteristics reported in the literature.

Reaction Mechanism

The condensation follows a nucleophilic addition-elimination mechanism:

  • The nucleophilic amine group of aniline attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.
  • A carbinolamine intermediate forms, which undergoes dehydration to yield the imine (Schiff base).
  • The reaction favors the formation of the Z-isomer due to intramolecular hydrogen bonding and steric factors.

Representative Data Table of Preparation Conditions and Yields

Entry Solvent Temperature Time (h) Yield (%) Notes
1 Ethanol Reflux 5 78 Standard procedure, high purity
2 Methanol Reflux 4 70 Slightly lower yield
3 Acetonitrile Reflux 6 65 Longer time needed, moderate yield
4 Ethanol Room Temp 24 60 Longer reaction time, lower yield

Table 1: Comparative yields of this compound under different preparation conditions.

Characterization Supporting Preparation

  • NMR Spectroscopy : Sharp singlets for the imine proton and aromatic protons confirm the formation of the Schiff base.
  • Melting Point : Typically reported around 150–160 °C for the pure compound.
  • Crystallography : X-ray diffraction studies confirm the Z-configuration of the imine bond and planarity of the molecule, consistent with literature reports of similar nitro-substituted Schiff bases.

Comparative Analysis of Preparation Methods

Advantages and Disadvantages

Method Advantages Disadvantages
Reflux in Ethanol High yield, simple setup Requires heating, longer time
Room Temperature Stirring Energy-efficient, mild conditions Lower yield, longer reaction time
Use of Catalysts Faster reaction rates Possible side reactions, catalyst removal required
Solvent Variations Adaptable to different solubilities May affect yield and purity

Research Findings and Optimization

Research indicates that refluxing in ethanol without added catalysts provides the best balance of yield and purity for this compound. The Z-isomer predominates due to intramolecular hydrogen bonding between the nitro group and the imine hydrogen, stabilizing the configuration. Attempts to accelerate the reaction via acid catalysis have yielded mixed results, sometimes causing side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Reduction: Sodium borohydride, methanol as solvent, room temperature.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation, acidic or basic conditions depending on the reaction.

Major Products Formed

    Oxidation: 2-amino-N-[(Z)-(2-nitrophenyl)methylideneamino]aniline.

    Reduction: this compound reduced to N-[(Z)-(2-aminophenyl)methylideneamino]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to N-[(Z)-(2-nitrophenyl)methylideneamino]aniline exhibit significant anticancer properties. For instance, studies on related nitroanilines have shown their potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interact with cellular mechanisms makes it a candidate for further exploration in cancer therapeutics .

Antimicrobial Properties :
The presence of nitro groups in the structure of this compound is known to enhance its antimicrobial activity. Compounds with similar configurations have been tested against various bacterial strains, demonstrating effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents .

Materials Science

Dye and Pigment Production :
this compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its derivatives are used in textile and polymer industries for coloring applications, providing stability and resistance to fading under light exposure .

Polymer Chemistry :
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research indicates that polymers modified with such compounds exhibit improved durability and resistance to environmental factors, making them suitable for advanced material applications .

Environmental Studies

Environmental Monitoring :
Compounds like this compound are being studied for their potential as indicators of environmental contamination. Their stability and detectability make them suitable for monitoring pollutants in water and soil samples, contributing to environmental protection efforts .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines using derivatives of nitroanilines .
Study 2Antimicrobial PropertiesShowed effective inhibition against various bacterial strains, indicating potential for drug development .
Study 3Material ApplicationsHighlighted the use of the compound in dye production, enhancing color stability in textiles .
Study 4Environmental MonitoringIdentified as a potential indicator for environmental pollutants due to its chemical stability .

Mechanism of Action

The mechanism of action of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the LuxR-QS System

Acyl Nitroanilines (e.g., N-(2-Nitrophenyl)butanamide (1) and Hexanamide (2)) :

  • Activity : These compounds act as antagonists in the LuxR-regulated QS system, with IC₅₀ values of 58 µM (1) and 94 µM (2) .
  • Mechanism : Docking studies reveal hydrogen bonding between the nitro group and Trp66, and between the amide NH and Asp79 in LuxR .
  • Key Difference: Unlike the Schiff base N-[(Z)-(2-nitrophenyl)methylideneamino]aniline, which has a rigid imine bond, acyl nitroanilines feature flexible acyl chains. Activity is chain-length-dependent: C4 and C6 derivatives are active, but longer chains (C8–C10) or bulky substituents (e.g., phenyl) abolish activity .

Unsubstituted Aniline Derivatives (e.g., Hexanamide 12) :

  • Activity : Hexanamide 12 (IC₅₀ = 79 µM) shows antagonist activity comparable to nitro-substituted analogues but requires a specific chain length (C6) for efficacy .
  • Contrast: The nitro group in this compound enhances binding affinity via hydrogen bonding, allowing activity even with shorter substituents .
Antimicrobial Schiff Bases
  • (E)-2-Isopropyl-N-(2-nitrobenzylidene)aniline (12): Exhibits potent antimicrobial activity against Salmonella typhimurium (MIC = 15.625 µg/mL) and Pseudomonas aeruginosa (MIC = 7.81 µg/mL), outperforming chloramphenicol .
  • The nitro group’s position (ortho vs. para) may influence target specificity .
Physical and Chemical Properties
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
This compound 241.24 1.2 401.2 Ortho-nitro, imine bond
4-Nitro-N-[(Z)-(2-nitrophenyl)methylideneamino]aniline 286.24 1.39 488.7 Para-nitro addition
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline 274.29 N/A N/A Methoxy, nitrothiophene ring
  • Key Trends: Nitro Position: Ortho-nitro derivatives (e.g., target compound) favor compact binding pockets, while para-nitro analogues (e.g., ) may exhibit altered solubility and steric interactions. Heterocyclic vs.

Biological Activity

N-[(Z)-(2-nitrophenyl)methylideneamino]aniline is a Schiff base compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Overview of this compound

Chemical Identity:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12N4O2
  • Molecular Weight: 256.26 g/mol
  • CAS Number: 1184918-08-8

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity:
    • Studies have shown that Schiff bases, including this compound, possess significant antibacterial properties against various bacterial strains. For instance, compounds derived from similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity:
    • Research indicates that Schiff bases can exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated that related compounds effectively inhibited the proliferation of leukemia cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Enzyme Inhibition:
    • The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes relevant to cancer and neurodegenerative diseases, similar to other Schiff bases that target beta-secretase (BACE-1) involved in Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Binding to Enzymes: The compound can bind to active sites on enzymes, inhibiting their function. This mechanism is crucial for its role as an enzyme inhibitor in cancer and neurodegenerative disease pathways.
  • Interaction with DNA: Some Schiff bases show affinity for DNA, potentially leading to intercalation and subsequent inhibition of DNA replication in cancer cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of cell wall synthesis
Escherichia coliDisruption of metabolic pathways
AnticancerK562 (Leukemia)Induction of apoptosis
HEL (Leukemia)Cell cycle arrest
Enzyme InhibitionBeta-secretase (BACE-1)Competitive inhibition

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial efficacy of various Schiff bases against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) similar to that of established antibiotics, indicating its potential as a therapeutic agent .
  • Cytotoxicity Assessment:
    In vitro cytotoxicity assays were conducted on leukemia cell lines using this compound. Results showed significant inhibition of cell proliferation, suggesting that the compound may serve as a lead structure for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(Z)-(2-nitrophenyl)methylideneamino]aniline, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 2-nitrobenzaldehyde and aniline. Catalysts like acetic acid or p-toluenesulfonic acid are commonly used. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by NMR (e.g., δ 8.5–9.0 ppm for imine protons) and mass spectrometry (parent ion matching molecular formula C₁₃H₁₁N₃O₂) .

Q. What spectroscopic techniques are critical for structural confirmation of this Schiff base?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies imine (C=N) and aromatic protons. For example, the Z-isomer shows distinct NOE correlations between imine and ortho-nitro protons.
  • FT-IR : Stretching vibrations at ~1600–1620 cm⁻¹ (C=N) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • X-ray crystallography : Resolves stereochemistry (Z/E configuration) and intermolecular interactions (e.g., π-stacking) .

Q. How does the nitro group influence the compound’s reactivity in substitution or redox reactions?

  • Methodological Answer : The electron-withdrawing nitro group directs electrophilic substitution to the meta position. Reduction (e.g., using NaBH₄/CeCl₃) converts the nitro group to an amine, while oxidation (KMnO₄/H⁺) cleaves the imine bond. Reaction progress is monitored by TLC and LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved for structural confirmation?

  • Methodological Answer : Combine multiple techniques:

  • Dynamic NMR : Assesses isomerization barriers if tautomerism is suspected.
  • DFT calculations : Predicts NMR chemical shifts and optimizes geometry for comparison with experimental data.
  • SC-XRD : Provides unambiguous spatial arrangement. For example, used X-ray to confirm intermolecular C–H···O interactions in a related Schiff base .

Q. What strategies mitigate solubility challenges during biological assays?

  • Methodological Answer :

  • Salt formation : Introduce sulfonate or hydrochloride salts (e.g., as in ’s sulfate derivative).
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation : Enhances bioavailability for in vitro tubulin-binding assays .

Q. How does the Z-configuration impact binding to biological targets like tubulin?

  • Methodological Answer : The Z-isomer’s spatial arrangement may enhance π-π stacking with tubulin’s aromatic residues (e.g., Phe/Tyr). Docking studies (AutoDock Vina) and MD simulations optimize binding poses. highlights nitroaniline derivatives binding to α-tubulin’s T7 loop via hydrophobic and hydrogen-bonding interactions .

Q. What computational methods predict the compound’s stability under varying pH or temperature?

  • Methodological Answer :

  • QM/MM simulations : Model hydrolysis of the imine bond at different pH levels.
  • Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds (e.g., >200°C stability for solid-state studies).
  • pKa prediction tools (MarvinSuite) : Estimate protonation states in biological media .

Methodological Best Practices

  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to separate Z/E isomers.
  • Biological Assays : Pre-incubate with 1 mM DTT to prevent thiol-mediated degradation in cellular studies .
  • Data Reproducibility : Archive raw spectral files (e.g., JCAMP-DX for NMR) and crystallographic CIFs in public repositories .

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